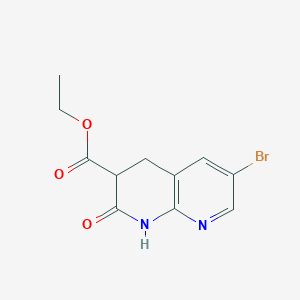

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C11H11BrN2O3 |

|---|---|

Molecular Weight |

299.12 g/mol |

IUPAC Name |

ethyl 6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H11BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3,5,8H,2,4H2,1H3,(H,13,14,15) |

InChI Key |

NVRBKLMSRQDSPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(NC1=O)N=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Aminopyridine with Dialkyl Ethoxymethylenemalonate

The reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate in ethanol yields dialkyl N-(2-pyridyl)aminomethylenemalonate. This intermediate undergoes cyclization at elevated temperatures (180–220°C) in high-boiling solvents such as diethyl phthalate or mineral oil. The cyclization step forms the 4-hydroxy-1,8-naphthyridine-3-carboxylate core, which is subsequently functionalized.

Alkylation and Esterification Methods

N-Alkylation with Ethyl Iodide

The ethyl group at the 1-position is introduced via nucleophilic substitution. A mixture of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, potassium hydroxide, ethanol, water, and ethyl iodide is refluxed for 5 days. This method achieves 72% yield after recrystallization from ethanol.

Reaction Conditions Table

Bromination at the 6-Position

Bromine is introduced regioselectively at the 6-position using bromine or N-bromosuccinimide (NBS). For 1,2,3,4-tetrahydro-1,8-naphthyridines, bromination typically occurs in acetic acid or dichloromethane at 0–25°C. The Sigma-Aldrich entry for 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (MFCD09881254) confirms the commercial availability of brominated intermediates, suggesting standardized bromination protocols.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or aqueous ethanol mixtures. Sodium or calcium salts of the carboxylic acid intermediate may form during synthesis, requiring acidification with HCl to regenerate the free acid before esterification. Characterization by melting point, NMR, and mass spectrometry ensures purity. For example, the sodium salt of a related compound (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) exhibits a melting point of 270.6–272.0°C.

Alternative Pathways and Derivatives

Propyl and Benzyl Analogues

Replacing ethyl iodide with n-propyl iodide or benzyl chloride yields analogues with longer alkyl or aromatic substituents. For instance, 7-methyl-1,4-dihydro-4-oxo-1-n-propyl-1,8-naphthyridine-3-carboxylic acid is synthesized with a 72% yield using n-propyl iodide under similar conditions.

Challenges and Optimization Opportunities

-

Reaction Duration : The 5-day reflux period for alkylation could be optimized using microwave-assisted synthesis or phase-transfer catalysts.

-

Solvent Selection : High-boiling solvents like diethyl phthalate pose challenges in removal; switching to ionic liquids or dimethyl sulfoxide (DMSO) may improve efficiency.

-

Bromination Efficiency : While NBS is widely used, photochemical bromination could enhance regioselectivity and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development, particularly for its potential to interact with specific biological targets.

Industry: It is used in the development of new materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of 1,8-naphthyridine derivatives with substitutions at positions 3 (ester group) and 6 (halogen or other groups). Key analogs include:

Key Observations :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.